molecular formula C10H7N3O B7575880 2-(1-Imidazolyl)benzoxazole

2-(1-Imidazolyl)benzoxazole

Cat. No. B7575880
M. Wt: 185.18 g/mol
InChI Key: LMEKBKSSDFPZBQ-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)benzoxazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that consists of a benzoxazole ring fused with an imidazole ring. In

Scientific Research Applications

  • Electrochemically Initiated Oxidative Amination of Benzoxazoles : An electrochemical method to couple benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, was developed. This approach avoids the use of excess chemical oxidants and large amounts of supporting electrolyte, simplifying the workup process and reducing waste (Gao et al., 2014).

  • Synthesis and Biological Activity of Imidazolyl Benzoxazole Derivatives : Novel benzoxazole derivatives with a (imidazolidin-2-yl)imino moiety were synthesized and shown to have selective ligand properties for alpha 2-adrenoceptors, suggesting potential medical applications (Sa̧czewski et al., 2008).

  • Inhibitory Effects on Platelet Aggregation : Certain 3-(1-imidazolyl)-1,2-benzisoxazole derivatives demonstrated a significant inhibitory effect on human platelet aggregation, outperforming acetylsalicylic acid in some cases (Nuhrich et al., 1994).

  • Proton- and Metal Cation-Enhanced Excited State Intramolecular Proton Transfers : Studies on 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety revealed enhanced green emission in the presence of protons and metal cations like Al³⁺ and Zn²⁺ (Tanaka et al., 2006).

  • Metal-Free Amination of Benzoxazoles : An efficient transition-metal-free amination method for benzoxazoles was developed, yielding 2-aminobenzoxazoles in excellent yields. This approach uses catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants (Froehr et al., 2011).

  • DFT Study of Protonation and Deprotonation Enthalpies : Theoretical approaches were used to investigate the interaction of benzoxazole with water molecules, providing insights into structures, stabilization energy, and binding energy of benzoxazole–water complexes (Kabanda & Ebenso, 2013).

  • Kinetics and Mechanisms for Hydrolysis of Benzoxazoles : Studies under acidic conditions showed that benzoxazoles primarily hydrolyze to amidophenols, with variations in reaction mechanisms based on the benzoxazole derivatives and pH conditions (Jackson et al., 1972).

  • Antimicrobial Activities of Benzoxazole Derivatives : Synthesized benzoxazole derivatives showed potential as antimicrobial agents, with some exhibiting significant activity against various bacteria (Vodela et al., 2013).

properties

IUPAC Name

2-imidazol-1-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEKBKSSDFPZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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